Myristyl palmitate
Description
Myristyl palmitate is a wax ester synthesized via the esterification of myristyl alcohol (tetradecanol, C14:0) and palmitic acid (hexadecanoic acid, C16:0), resulting in a C14:0-C16:0 ester. It is a white to yellowish solid with a high melting point, insoluble in water, and widely utilized in cosmetics and pharmaceuticals due to its emollient properties . In pharmaceuticals, it serves as a lipid matrix in nanostructured drug delivery systems, enhancing encapsulation efficiency and stability . Notably, this compound has emerged as a prognostic biomarker in hepatocellular carcinoma (HCC), with multivariate Cox regression analyses showing a hazard ratio (HR) of 31.63 for mortality, highlighting its clinical significance .
Structure
2D Structure
Properties
IUPAC Name |
tetradecyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H60O2/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30(31)32-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-29H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULYVBBLIYLRCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H60O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063511 | |
| Record name | Hexadecanoic acid, tetradecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | Hexadecanoic acid, tetradecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4536-26-9 | |
| Record name | Myristyl palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4536-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myristyl palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004536269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecanoic acid, tetradecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexadecanoic acid, tetradecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradecyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.624 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | MYRISTYL PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05918JMY6W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Acid-Catalyzed Synthesis
Conventional preparation involves sulfuric acid or p-toluenesulfonic acid as catalysts, where myristyl alcohol and palmitic acid undergo reflux in hydrophobic solvents like hexane or toluene. The reaction follows the mechanism:
Typical conditions include 6–8 hours at 110–130°C, yielding 80–85% crude ester. However, side reactions such as alcohol dehydration and acid polymerization necessitate post-synthesis purification via vacuum distillation or solvent extraction.
Limitations of Chemical Methods
-
Energy Intensity : High temperatures increase operational costs.
-
Byproduct Formation : Sulfated byproducts from sulfuric acid require neutralization, generating waste.
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Low Selectivity : Uncontrolled catalysis produces branched esters, reducing product purity.
Enzymatic Catalysis with Pervaporation
Lipase-Mediated Esterification
The patent EP0506159A1 details a solvent-free process using immobilized lipase B (e.g., from Candida antarctica) at 60°C. Key parameters include:
| Parameter | Optimal Value |
|---|---|
| Molar Ratio (Alcohol:Acid) | 3.5:1 |
| Enzyme Loading | 10–15% (w/w) |
| Reaction Time | 12–24 hours |
This method achieves 70–80% conversion in the first reactor, increasing to 97.5% after three stages with intermediate pervaporation.
Pervaporation Integration
Pervaporation membranes (e.g., GFT-type) remove water in situ, shifting equilibrium toward ester formation. Operating at 80°C and 20 mbar vacuum, water content drops from 3.2% to 0.4%, enabling near-quantitative yields. The process flow involves:
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Primary Reaction : Esterification at 65°C with lipase B.
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Dehydration : Pervaporation at 80°C.
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Recycling : Unreacted substrates return to subsequent reactors.
Industrial-Scale Production Optimization
Multi-Stage Reactor Design
Large facilities employ cascading fixed-bed reactors with temperature gradients:
This configuration reduces enzyme denaturation while maintaining high flux rates (3.85–5 kg/m²/hr).
Substrate Preparation
Pre-mixing myristyl alcohol and palmitic acid at 65°C ensures homogeneity. For fatty acids derived from coconut oil cake, pretreatment includes:
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Soxhlet Extraction : Hexane removes impurities (46.27% lauric acid, 22.38% myristic acid).
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Distillation : Isolates palmitic acid (>95% purity) for esterification.
Green Chemistry and Solvent-Free Processes
Enzymatic vs. Chemical Routes
A comparative analysis reveals advantages of biocatalysis:
| Metric | Chemical Method | Enzymatic Method |
|---|---|---|
| Temperature | 110–130°C | 60–80°C |
| Conversion Efficiency | 80–85% | 97.5% |
| Byproduct Generation | High | Negligible |
| Energy Consumption | 15–20 kWh/kg | 8–10 kWh/kg |
Solvent Recovery Systems
Hexane from Soxhlet extraction is recycled using fractional distillation, achieving 92% recovery rates. Closed-loop systems minimize environmental impact and raw material costs.
Raw Material Sourcing and Sustainability
Palmitic Acid from Coconut Oil Cake
Probiotic-assisted hydrolysis of coconut oil cake yields palmitic acid at 19.97 mg/100 mL under optimized conditions (pH 7, 15°C, 22.5% substrate). Key steps include:
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Fermentation : Mm12 bacterial strain in ZoBell’s marine broth.
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Extraction : Hexane Soxhlet apparatus for 72 hours.
Myristyl Alcohol Production
Myristyl alcohol is typically derived via:
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Fatty Acid Reduction : Catalytic hydrogenation of myristic acid.
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Fractional Distillation : Isolation from coconut or palm kernel oil.
Chemical Reactions Analysis
Types of Reactions: Myristyl palmitate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of myristyl alcohol and palmitic acid. Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the reagent.
Transesterification: Catalysts such as sodium methoxide or enzymes like lipases in the presence of an alcohol.
Major Products Formed:
Hydrolysis: Myristyl alcohol and palmitic acid.
Transesterification: New esters and alcohols depending on the reactants used.
Scientific Research Applications
Cosmetic Applications
Emollient Properties
Myristyl palmitate is widely used in cosmetic formulations as an emollient, which helps to soften and moisturize the skin. It is commonly found in creams, lotions, and other skincare products. The compound's ability to provide a smooth texture enhances the overall user experience in personal care products .
Thickening Agent
In addition to its emollient properties, this compound acts as a thickening agent in various cosmetic formulations. This function is crucial for achieving the desired consistency and stability in products such as creams and gels .
Lubricating Effect
this compound reduces friction on the skin, making it beneficial in formulations designed for sensitive areas. Its lubricating properties can help alleviate irritation caused by other ingredients or environmental factors .
Pharmaceutical Applications
Drug Delivery Systems
Research has indicated that this compound can serve as a carrier in drug delivery systems due to its biocompatibility and biodegradability. Studies suggest that it can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. This property is particularly useful for improving the efficacy of topical medications.
Topical Formulations
this compound has been investigated as an excipient in topical and transdermal drug delivery systems. Its emollient nature aids in creating stable formulations that can effectively deliver active pharmaceutical ingredients through the skin.
Biological Research Applications
Modeling Biological Membranes
this compound's structural characteristics allow it to mimic biological membranes in laboratory settings. This capability enables researchers to study cellular processes and membrane interactions, providing insights into various biological phenomena.
Data Table: Applications of this compound
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Cosmetics | Emollient in creams and lotions | Softens and moisturizes skin |
| Thickening agent | Enhances texture and stability | |
| Lubricant | Reduces friction and irritation | |
| Pharmaceuticals | Drug delivery systems | Improves solubility and bioavailability |
| Topical formulations | Facilitates effective delivery of medications | |
| Biological Research | Membrane modeling | Aids in studying cellular processes |
Case Studies
-
Topical Drug Formulation Study
A study conducted on a topical formulation containing this compound demonstrated improved skin penetration of hydrophobic drugs when compared to formulations without this ester. The results indicated a significant increase in drug bioavailability, suggesting that this compound plays a critical role as an excipient in enhancing therapeutic effects. -
Safety Assessments
Comprehensive safety assessments have shown that this compound exhibits minimal toxicity when used in cosmetic products. Studies indicate that it does not cause significant skin irritation or sensitization, reinforcing its suitability for use in personal care items . -
Pharmaceutical Efficacy
In research focused on drug delivery systems, this compound was found to effectively encapsulate various hydrophobic compounds, leading to enhanced solubility profiles. This property was particularly beneficial for developing new formulations aimed at treating dermatological conditions .
Mechanism of Action
Myristyl palmitate exerts its effects primarily through its emollient properties. It forms a protective barrier on the skin’s surface, preventing moisture loss and providing a smooth, velvety texture. In biological systems, it may be involved in lipid storage and metabolism, particularly in organisms that accumulate wax esters as energy reserves .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physical Properties
Myristyl palmitate belongs to the wax ester family, characterized by varying alkyl chain lengths and saturation levels. Key structural analogs include:
| Compound | Chemical Formula (Ester) | Melting Point (°C) | Key Applications |
|---|---|---|---|
| This compound | C14:0-C16:0 | ~40–45* | Cosmetics, drug delivery, HCC biomarker |
| Myristyl myristate | C14:0-C14:0 | 36–40 | SLNs for cancer therapy |
| Cetyl palmitate | C16:0-C16:0 | ~50–58 | Nanocarriers, microbial wax ester production |
| Lauryl palmitate | C12:0-C16:0 | Not reported | Microbial metabolites |
| Isopropyl palmitate | C3:0-C16:0 | 11–13 | Topical formulations (comedogenic) |
*Estimated based on homologous series trends .
- Thermal Behavior : Differential scanning calorimetry (DSC) reveals that cetyl palmitate (CP) exhibits a higher onset melting temperature (50.17°C) compared to myristyl myristate (MM, 36–40°C) due to its longer, fully saturated C16 chains . This compound’s intermediate chain length (C14-C16) positions its melting point between MM and CP.
- This compound’s stability in lipid carriers remains understudied but is inferred from its structural similarity .
Research Findings and Implications
- Oncology: this compound’s prognostic value in HCC underscores its utility in liquid biopsies, though mechanistic links to tumor progression require further study .
- Nanomedicine: MM’s cytotoxicity and CP’s stability highlight their dominance in cancer nanotherapeutics, while this compound remains underexplored .
- Biotechnology: Microbial production of this compound from polyethylene-derived alkanes presents a sustainable alternative for lipid-based products .
Biological Activity
Myristyl palmitate, a palmitate ester resulting from the condensation of palmitic acid and tetradecan-1-ol, exhibits a range of biological activities that have garnered attention in various fields, including pharmacology, dermatology, and biochemistry. This article delves into the compound's biological activity, safety profiles, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound (CHEBI:84064) is characterized by its long-chain fatty acid structure, which contributes to its emulsifying and surfactant properties. Its molecular formula is , and it is commonly used in cosmetic formulations due to its ability to enhance skin feel and moisture retention.
1. Fatty Acid Acylation in Insulin Receptors
Research has shown that this compound plays a role in the acylation of insulin receptors. In a study involving cultured human lymphocytes, both myristic and palmitic acids were found to be covalently bound to the insulin receptor's subunits. This acylation may influence the receptor's interaction with cellular membranes and its overall biological function, suggesting a potential mechanism through which fatty acids modulate insulin signaling pathways .
2. Skin Irritation and Sensitization Studies
This compound has been evaluated for its skin irritancy potential. In clinical studies, formulations containing myristyl esters exhibited minimal to mild irritation on human skin. For instance, an 8% concentration of myristyl myristate was noted to cause minimal irritation, while no sensitization was observed in guinea pig models . This suggests that this compound is generally safe for topical use in cosmetic products.
Case Study 1: Insulin Receptor Acylation
In a pivotal study, researchers investigated the acylation of insulin receptors using labeled fatty acids. The findings indicated that both myristic and palmitic acids were incorporated into the receptor proteins through stable amide and ester linkages. This modification was linked to the receptor's functional integrity and interaction with insulin signaling pathways .
Case Study 2: Skin Tolerance Testing
A series of dermatological assessments were conducted to evaluate the irritation potential of formulations containing this compound. The studies involved patch testing on human subjects and animal models, concluding that concentrations up to 8% resulted in negligible irritation. These results support the use of this compound in cosmetic formulations aimed at sensitive skin .
Summary of Findings
Q & A
Q. What analytical methods are recommended for quantifying myristyl palmitate in biological or environmental samples?
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantifying this compound, particularly in lipid-rich matrices. Key parameters include:
- Column selection : Polar capillary columns (e.g., DB-5MS) for separating ester derivatives.
- Derivatization : Use trimethylsilylation to enhance volatility.
- Internal standards : Isotopically labeled analogs (e.g., deuterated palmitic acid) to correct for matrix effects .
- Validation : Include recovery experiments (spiked samples) and cross-validate with nuclear magnetic resonance (NMR) for structural confirmation .
Q. How should researchers design experiments to characterize the stability of this compound under varying physicochemical conditions?
- Controlled variables : Temperature (e.g., 25°C vs. 40°C), pH (acidic/alkaline hydrolysis), and oxidative stress (exposure to H₂O₂ or UV light) .
- Sampling intervals : Measure degradation products (e.g., free myristyl alcohol and palmitic acid) at 0, 24, 48, and 72 hours using HPLC or GC-MS .
- Replicates : Minimum triplicate runs per condition to assess reproducibility .
Q. What are the standard protocols for synthesizing and purifying this compound in laboratory settings?
- Esterification : React myristyl alcohol with palmitic acid in a molar ratio of 1:1.5, using sulfuric acid as a catalyst at 80°C for 6 hours .
- Purification : Wash with sodium bicarbonate to neutralize residual acid, followed by recrystallization in hexane .
- Purity assessment : Melting point determination (expected range: 45–50°C) and thin-layer chromatography (TLC) with a hexane:ethyl acetate (9:1) mobile phase .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Source analysis : Compare experimental conditions (e.g., cell lines, solvent carriers) and purity levels of the compound. For example, impurities like free fatty acids may confound cytotoxicity assays .
- Meta-analysis : Pool data from ≥5 independent studies using random-effects models to identify outliers and adjust for publication bias .
- Mechanistic validation : Use siRNA knockdown or CRISPR-Cas9 to isolate pathways (e.g., lipid metabolism genes) implicated in conflicting results .
Q. What advanced statistical approaches are suitable for analyzing this compound’s role as a biomarker in multivariate datasets?
- Machine learning : Apply partial least squares-discriminant analysis (PLS-DA) to distinguish this compound’s contribution to survival outcomes in omics datasets .
- Cox regression : Adjust for covariates (e.g., age, comorbidities) when evaluating its prognostic value in longitudinal studies .
- Sensitivity analysis : Test robustness by iteratively excluding subsets of data to assess consistency .
Q. How can researchers ensure reproducibility when studying this compound’s interactions with microbial consortia?
- Consortium standardization : Use defined microbial communities (e.g., ATCC strains) rather than environmental samples to minimize variability .
- Metabolite tracking : Quantify this compound degradation products (e.g., hexadecanoic acid) and correlate with microbial growth curves .
- Data transparency : Publish raw NMR/MS spectra and growth condition metadata in supplementary files .
Methodological Best Practices
Q. What guidelines should be followed when reporting this compound data in peer-reviewed journals?
- Structural data : Include IR, MS, and NMR spectra (¹H and ¹³C) for novel derivatives .
- Tables : Clearly label replicates, SD/SE values, and statistical tests (e.g., ANOVA p-values) .
- Ethical compliance : Disclose conflicts of interest and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
Q. How should safety evaluations of this compound be integrated into preclinical research workflows?
- Toxicity screening : Conduct Ames tests for mutagenicity and OECD 423 acute oral toxicity assays in rodent models .
- Dose-response curves : Use logarithmic scaling (0.1–100 µM) to identify NOAEL (No Observed Adverse Effect Level) .
- Comparative analysis : Benchmark against structurally similar esters (e.g., cetyl palmitate) to contextualize risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
